molecular formula C8H14N2O3 B14678166 1-Nitrosoazocane-2-carboxylic acid CAS No. 32559-32-3

1-Nitrosoazocane-2-carboxylic acid

Cat. No.: B14678166
CAS No.: 32559-32-3
M. Wt: 186.21 g/mol
InChI Key: RIPLXCAWHUUCGL-UHFFFAOYSA-N
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Description

1-Nitrosoazocane-2-carboxylic acid is a heterocyclic organic compound featuring an eight-membered azocane ring (a saturated eight-membered ring containing one nitrogen atom) with a nitroso (-NO) group at the 1-position and a carboxylic acid (-COOH) group at the 2-position.

Properties

CAS No.

32559-32-3

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

1-nitrosoazocane-2-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c11-8(12)7-5-3-1-2-4-6-10(7)9-13/h7H,1-6H2,(H,11,12)

InChI Key

RIPLXCAWHUUCGL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(C(CC1)C(=O)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosoazocane-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitrosation of azocane-2-carboxylic acid using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at low temperatures to prevent decomposition of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosoazocane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: 1-Nitroazocane-2-carboxylic acid.

    Reduction: 1-Aminoazocane-2-carboxylic acid.

    Substitution: Esters or amides of azocane-2-carboxylic acid.

Scientific Research Applications

1-Nitrosoazocane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitrosoazocane-2-carboxylic acid involves its interaction with molecular targets through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Nitroso-L-azetidine-2-carboxylic Acid

  • Structure : A four-membered azetidine ring with a nitroso group at the 1-position and a carboxylic acid at the 2-position.
  • CAS Number : 30248-47-6 .
  • Regulatory and Safety Data: Classified as 100% pure in its Safety Data Sheet (SDS), with specific first-aid measures for inhalation exposure.
  • Key Differences : The smaller azetidine ring introduces higher ring strain compared to azocane, likely affecting reactivity and stability. The reduced conformational flexibility may limit its utility in applications requiring dynamic molecular interactions.

N-Nitroso-2-methylthiazolidine-4-carboxylic Acid

  • Structure : A five-membered thiazolidine ring (containing sulfur and nitrogen) with a nitroso group, a methyl substituent at the 2-position, and a carboxylic acid at the 4-position.
  • CAS Number : 103659-08-1 .
  • Molecular Formula : C₅H₈N₂O₃S .
  • The methyl group introduces steric hindrance, which could influence metabolic pathways or intermolecular interactions.

Structural and Functional Analysis

Comparative Data Table

Compound CAS Number Molecular Formula Ring Size Key Functional Groups Notable Features
1-Nitrosoazocane-2-carboxylic acid Not provided Likely C₇H₁₂N₂O₃ 8-membered Nitroso (1-position), carboxylic acid (2-position) High conformational flexibility
N-Nitroso-L-azetidine-2-carboxylic acid 30248-47-6 Likely C₄H₆N₂O₃ 4-membered Nitroso, carboxylic acid High ring strain, regulatory concerns
N-Nitroso-2-methylthiazolidine-4-carboxylic acid 103659-08-1 C₅H₈N₂O₃S 5-membered Nitroso, carboxylic acid, methyl, sulfur Steric hindrance, sulfur-mediated reactivity

Research Implications

  • In contrast, smaller rings (e.g., azetidine) may prioritize reactivity over stability .
  • Functional Group Positioning : The nitroso group’s placement adjacent to the carboxylic acid (as in this compound) could facilitate intramolecular interactions, influencing tautomerism or catalytic behavior.

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